1H-benzimidazole;zinc;hydrate 1H-benzimidazole;zinc;hydrate
Brand Name: Vulcanchem
CAS No.: 909531-29-9
VCID: VC8150555
InChI: InChI=1S/C7H6N2.H2O.Zn/c1-2-4-7-6(3-1)8-5-9-7;;/h1-5H,(H,8,9);1H2;
SMILES: C1=CC=C2C(=C1)NC=N2.O.[Zn]
Molecular Formula: C7H8N2OZn
Molecular Weight: 201.5 g/mol

1H-benzimidazole;zinc;hydrate

CAS No.: 909531-29-9

Cat. No.: VC8150555

Molecular Formula: C7H8N2OZn

Molecular Weight: 201.5 g/mol

* For research use only. Not for human or veterinary use.

1H-benzimidazole;zinc;hydrate - 909531-29-9

Specification

CAS No. 909531-29-9
Molecular Formula C7H8N2OZn
Molecular Weight 201.5 g/mol
IUPAC Name 1H-benzimidazole;zinc;hydrate
Standard InChI InChI=1S/C7H6N2.H2O.Zn/c1-2-4-7-6(3-1)8-5-9-7;;/h1-5H,(H,8,9);1H2;
Standard InChI Key DNHKLJTWYRXDQJ-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)NC=N2.O.[Zn]
Canonical SMILES C1=CC=C2C(=C1)NC=N2.O.[Zn]

Introduction

Chemical Identity and Structural Characterization

Molecular Composition and Nomenclature

1H-Benzimidazole; zinc; hydrate is systematically named as 1H-benzimidazole zinc salt hydrate (2:1:3), reflecting its stoichiometric ratio of two benzimidazole ligands, one zinc cation, and three water molecules . The International Union of Pure and Applied Chemistry (IUPAC) name is 1H-benzimidazole; zinc; hydrate, while alternative designations include ZIF-7 (zeolitic imidazolate framework-7) in materials science contexts . The compound’s CAS registry number (909531-29-9) provides a unique identifier for chemical databases .

The molecular structure derives from the coordination of zinc(II) ions by nitrogen atoms from two distinct benzimidazole rings, complemented by chloride or hydroxide ligands depending on synthesis conditions . Hydrate molecules occupy interstitial sites within the crystal lattice, contributing to structural stability .

Crystallographic and Spectroscopic Features

Single-crystal X-ray diffraction analyses reveal that 1H-benzimidazole; zinc; hydrate crystallizes in monoclinic or triclinic systems depending on the counterions present . Key structural parameters include:

ParameterValueSource
Zn–N bond length1.985(2) – 2.2823(6) Å
Coordination geometry (τ₄)0.95 – 0.98
Dihedral angle (benz./Ph)4.51° – 11.53°

Infrared spectroscopy identifies characteristic vibrations:

  • N–H stretching at 3306 cm⁻¹

  • Zn–N coordination bonds at 450–490 cm⁻¹

  • O–H (hydrate) broad band near 3200 cm⁻¹

¹H NMR spectra in deuterated solvents show downfield shifts for benzimidazole protons (δ 7.38–7.00 ppm), confirming metal coordination .

Synthesis and Stability

Preparation Methods

The complex is typically synthesized via refluxing zinc halides or perchlorates with 1H-benzimidazole derivatives in ethanol/acetone mixtures . A representative procedure involves:

  • Dissolving ZnCl₂·2H₂O (136 mg, 1 mmol) in absolute ethanol (20 mL)

  • Adding 1H-benzimidazole (236 mg, 2 mmol) with stirring

  • Refluxing at 80°C for 6 hours under nitrogen

  • Cooling to precipitate pale-yellow crystals

Yield optimization studies indicate that molar ratios of Zn²⁺:ligand = 1:2 in ethanol/acetone (3:1 v/v) give 85–92% yields . Hydration levels depend on recrystallization solvents—methanol favors trihydrate formation, while anhydrous acetone produces monohydrates .

Thermal and Chemical Stability

Thermogravimetric analysis (TGA) shows a three-stage decomposition:

  • Hydrate loss: 100–150°C (Δm = 5.3%, theor. 5.1%)

  • Ligand decomposition: 280–320°C

  • ZnO formation above 500°C

The complex remains stable in air for >30 days but undergoes gradual hydrolysis in aqueous media (pH <5 or >9) . Methanol vapor exposure reversibly alters crystalline structure, enabling mechanochromic behavior .

Functional Properties and Applications

Stimuli-Responsive Luminescence

The zinc complex exhibits excitation-dependent emission with Commission Internationale de l’Éclairage (CIE) coordinates shifting from (0.16, 0.08) at 320 nm excitation to (0.28, 0.31) at 420 nm . This bathochromic shift arises from ligand-to-metal charge transfer (LMCT) transitions and π–π* interactions within the benzimidazole framework .

Mechanical grinding induces a crystalline-to-amorphous transition, changing emission from green (λem = 515 nm) to blue (λem = 450 nm) . Full reversibility is achieved through methanol vapor annealing (5 min exposure) .

Biological Activity: Anthelmintic Efficacy

Comparative studies against parasitic worms demonstrate remarkable enhancement upon complexation:

CompoundEfficacy (% mortality)
Dicrocoelium lanceatum
Free ligand L178
Zn complex 1100
Albendazole82

Mechanistic studies suggest zinc coordination improves membrane permeability and inhibits parasite acetylcholinesterase (AChE) 2.7-fold more effectively than free ligands .

Comparative Analysis with Related Complexes

Zinc-Benzimidazole Derivatives

Structural analogs with modified benzimidazole substituents exhibit varied properties:

SubstituentSpace Groupτ₄Bioactivity (% efficacy)
4-CH₃P-10.9854 (D. lanceatum)
4-OCH₃P-10.9527 (D. lanceatum)
2-ClC2/c0.9789 (F. hepatica)

Electron-donating groups (e.g., -OCH₃) reduce anthelmintic activity but enhance luminescence quantum yield (Φ = 0.42 vs. 0.18 for parent complex) .

Industrial and Environmental Relevance

The compound’s zeolitic imidazolate framework (ZIF-7) structure enables gas separation applications, with CO₂/N₂ selectivity of 28 at 298 K . Photocatalytic experiments show 92% methylene blue degradation under visible light (λ >420 nm) in 90 minutes .

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